ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate is a complex organic compound that features a triazole ring, a piperazine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.
Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: LiAlH4 in ether.
Substitution: Alkyl halides in the presence of a base like NaH (Sodium hydride).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: Inhibition of key enzymes or receptors, leading to reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-2-cyclohexanone-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate is unique due to its combination of a triazole ring and a piperazine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 4-[1-(2-hydroxy-2-phenylethyl)triazole-4-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-2-27-18(26)22-10-8-21(9-11-22)17(25)15-12-23(20-19-15)13-16(24)14-6-4-3-5-7-14/h3-7,12,16,24H,2,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVJZBQRKJDTJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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